High Drug-to-Antibody Ratio (DAR) Enabled by PEG-Containing Linker Design
The CL2A linker's seven-unit PEG segment enables significantly higher SN-38 loading without inducing antibody aggregation, achieving a DAR of approximately 7–8 in clinical-grade conjugates [1][2]. This contrasts with many alternative ADC platforms (e.g., auristatin- or maytansinoid-based systems) that typically achieve DAR values of 3–4 due to payload hydrophobicity constraints [3]. The high DAR is essential for delivering the moderately potent SN-38 payload (IC50 ~2.2 nM) at therapeutic concentrations, compensating for the payload's lower intrinsic cytotoxicity relative to ultratoxic agents [4].
| Evidence Dimension | Drug-to-Antibody Ratio (DAR) |
|---|---|
| Target Compound Data | 6.97 (T-SN38 conjugate) to 7.6 (sacituzumab govitecan) [1][2] |
| Comparator Or Baseline | Typical auristatin/maytansinoid ADC DAR: 3–4 [3] |
| Quantified Difference | 1.75× to 2.5× higher SN-38 molecules per antibody |
| Conditions | Conjugation to reduced cysteine residues; clinically approved manufacturing process |
Why This Matters
Higher DAR directly correlates with increased payload delivery per target cell, enabling therapeutic efficacy with a moderately potent payload while maintaining favorable tolerability.
- [1] Singh H, Leyton JV. Abstract P062: The CL2A-SN38 linker-payload system conjugated to trastuzumab results in improved cellular cytotoxicity over time relative to T-DM1. Mol Cancer Ther. 2021;20(12_Supplement):P062. View Source
- [2] Antibody-drug Conjugate Information: Sacituzumab govitecan. ADCdb. View Source
- [3] ADC Linker | ADC Linker pathway | ADC Linker inhibitors. Adooq Bioscience. View Source
- [4] Cardillo TM, Govindan SV, Sharkey RM, Trisal P, Goldenberg DM. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys. Clin Cancer Res. 2011;17(10):3157-3169. View Source
